molecular formula C11H16N2O4S B13945123 Methyl 2-(2-(tert-butoxycarbonylamino)thiazol-4-yl)acetate

Methyl 2-(2-(tert-butoxycarbonylamino)thiazol-4-yl)acetate

Cat. No.: B13945123
M. Wt: 272.32 g/mol
InChI Key: OUVVYHVGBUYXIM-UHFFFAOYSA-N
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Description

Methyl 2-(2-(tert-butoxycarbonylamino)thiazol-4-yl)acetate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(tert-butoxycarbonylamino)thiazol-4-yl)acetate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Introduction of the Boc Protecting Group: The amino group on the thiazole ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(tert-butoxycarbonylamino)thiazol-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The Boc protecting group can be removed under acidic conditions, and the amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Trifluoroacetic acid (TFA) for Boc deprotection

Major Products Formed

    Oxidation: Oxidized thiazole derivatives

    Reduction: Reduced thiazole derivatives

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 2-(2-(tert-butoxycarbonylamino)thiazol-4-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(tert-butoxycarbonylamino)thiazol-4-yl)acetate is primarily related to its ability to interact with biological targets through its thiazole ring. The thiazole ring can participate in various biochemical pathways, including enzyme inhibition and receptor binding. The Boc protecting group ensures that the amino group remains inactive during these interactions, allowing for selective reactions at other sites.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-amino)thiazol-4-yl)acetate: Lacks the Boc protecting group, making it more reactive.

    Ethyl 2-(2-(tert-butoxycarbonylamino)thiazol-4-yl)acetate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 2-(2-(tert-butoxycarbonylamino)oxazol-4-yl)acetate: Contains an oxazole ring instead of a thiazole ring.

Uniqueness

Methyl 2-(2-(tert-butoxycarbonylamino)thiazol-4-yl)acetate is unique due to the presence of the Boc protecting group, which provides stability and selectivity in reactions. The thiazole ring also imparts specific chemical and biological properties that are distinct from other heterocyclic compounds.

Properties

Molecular Formula

C11H16N2O4S

Molecular Weight

272.32 g/mol

IUPAC Name

methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(15)13-9-12-7(6-18-9)5-8(14)16-4/h6H,5H2,1-4H3,(H,12,13,15)

InChI Key

OUVVYHVGBUYXIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CS1)CC(=O)OC

Origin of Product

United States

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